REACTION_CXSMILES
|
[N:1]1[N:2]2[CH2:11][CH2:10][CH2:9][C:3]2=[CH:4][C:5]=1[C:6](O)=[O:7].Cl.[CH3:13][NH:14][O:15][CH3:16].N1C=CC=CC=1.FC(F)(F)C(O)=O>C(Cl)(=O)C(Cl)=O.ClCCl.CN(C)C=O.O.C(#N)C>[CH3:16][O:15][N:14]([CH3:13])[C:6]([C:5]1[CH:4]=[C:3]2[CH2:9][CH2:10][CH2:11][N:2]2[N:1]=1)=[O:7] |f:1.2,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1N2C(=CC1C(=O)O)CCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(C)#N
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Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
18.5 (± 3.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred under a nitrogen atmosphere at 15-22° C. for 10-12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting acid chloride as a dark solution is evaporated to a dry residue
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in toluene (50 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated once more
|
Type
|
CUSTOM
|
Details
|
to give the crude acid chloride
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature about 0-5° C
|
Type
|
STIRRING
|
Details
|
The resulting stirred mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to 15-20° C. over a period of 4 hours
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
The mixture is washed with water (50 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a short column of silica gel using elution with chloroform
|
Reaction Time |
11 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C=1C=C2N(N1)CCC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |